molecular formula C8H8BrFMg B130084 4-Fluorophenethylmagnesium bromide CAS No. 157977-55-4

4-Fluorophenethylmagnesium bromide

Cat. No.: B130084
CAS No.: 157977-55-4
M. Wt: 227.36 g/mol
InChI Key: DMRAHMHISABIGE-UHFFFAOYSA-M
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Description

4-Fluorophenethylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a type of Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 4-fluorophenethyl group. Its molecular formula is C8H8BrFMg, and it is typically used in solution form, often in tetrahydrofuran (THF) or diethyl ether .

Preparation Methods

4-Fluorophenethylmagnesium bromide is synthesized through the reaction of 4-fluorophenethyl bromide with magnesium metal in an anhydrous solvent such as THF or diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

4-Fluorophenethyl bromide+Mg4-Fluorophenethylmagnesium bromide\text{4-Fluorophenethyl bromide} + \text{Mg} \rightarrow \text{this compound} 4-Fluorophenethyl bromide+Mg→4-Fluorophenethylmagnesium bromide

The reaction conditions often involve refluxing the mixture to ensure complete reaction of the magnesium metal .

Chemical Reactions Analysis

4-Fluorophenethylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It can be used in cross-coupling reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include anhydrous solvents like THF or diethyl ether, and the reactions are typically carried out under inert atmospheres to prevent moisture interference. Major products formed from these reactions include alcohols, biaryl compounds, and other complex organic molecules .

Scientific Research Applications

4-Fluorophenethylmagnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluorophenethylmagnesium bromide involves its role as a nucleophile in organic reactions. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

4-Fluorophenethylmagnesium bromide can be compared with other Grignard reagents, such as:

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the electronic properties and reactivity of the compound, making it particularly useful in the synthesis of fluorinated organic molecules .

Properties

IUPAC Name

magnesium;1-ethyl-4-fluorobenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.BrH.Mg/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRAHMHISABIGE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=C(C=C1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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